molecular formula C10H14N2O2 B1611774 N-(2-amino-4-methoxyphenyl)propanamide CAS No. 67169-89-5

N-(2-amino-4-methoxyphenyl)propanamide

Cat. No. B1611774
CAS RN: 67169-89-5
M. Wt: 194.23 g/mol
InChI Key: YGJJWAQBSFELGN-UHFFFAOYSA-N
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Description

N-(2-amino-4-methoxyphenyl)propanamide, also known as AMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of phenylpropanoids and has been synthesized using different methods. AMPP has shown promising results in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in detail in

Scientific Research Applications

  • Parkinson’s Disease Research N-(2-amino-4-methoxyphenyl)propanamide has been widely used to study the mechanisms of Parkinson’s disease. It acts as a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. Animal models exposed to this compound exhibit Parkinson’s-like symptoms.
  • Antibacterial and Antifungal Activity

    • Researchers have synthesized novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide using N-(2-amino-4-methoxyphenyl)propanamide as a precursor. These derivatives were screened in vitro for antibacterial and antifungal activities. The compound shows promise in combating microbial infections .

properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJJWAQBSFELGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588285
Record name N-(2-Amino-4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-methoxyphenyl)propanamide

CAS RN

67169-89-5
Record name N-(2-Amino-4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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